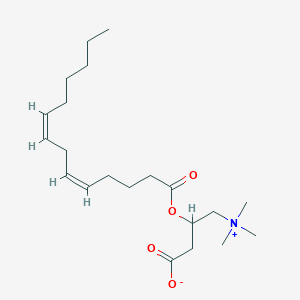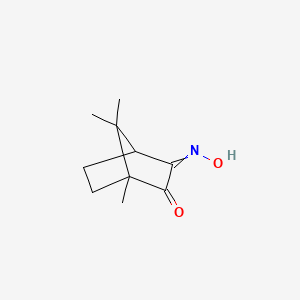
(5Z,8Z)-tetradecadienoylcarnitine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z,8Z)-tetradecadienoylcarnitine is a compound classified as an O-tetradecadienoylcarnitine, having (5Z,8Z)-tetradecadienoyl as the acyl substituent. It is a long-chain acylcarnitine, generally formed through esterification with long-chain fatty acids obtained from the diet . This compound plays a significant role in fatty acid metabolism, particularly in the transport of fatty acids across the mitochondrial membrane for energy production .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z,8Z)-tetradecadienoylcarnitine typically involves the esterification of (5Z,8Z)-tetradecadienoic acid with carnitine. This reaction is catalyzed by carnitine palmitoyltransferase enzymes. The key synthetic step involves cross-coupling of a propargyl derivative with a terminal acetylene in the presence of equimolar amounts of copper (I) to form a polyacetylene, which is then hydrogenated to produce the polyene with double bonds primarily in the Z-configuration .
Industrial Production Methods: The compound is commercially available for research purposes.
Chemical Reactions Analysis
Types of Reactions: (5Z,8Z)-tetradecadienoylcarnitine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the double bonds in the compound.
Substitution: The ester bond can be hydrolyzed and substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst.
Substitution: Acidic or basic hydrolysis conditions can be used to break the ester bond.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of various oxidized metabolites, while reduction can result in saturated derivatives .
Scientific Research Applications
(5Z,8Z)-tetradecadienoylcarnitine has several scientific research applications:
Chemistry: It is used to study the synthesis and reactions of long-chain acylcarnitines.
Biology: The compound is involved in research on fatty acid metabolism and mitochondrial function.
Medicine: It is studied for its potential role in metabolic disorders and energy production.
Mechanism of Action
The mechanism of action of (5Z,8Z)-tetradecadienoylcarnitine involves its role in fatty acid transport across the mitochondrial membrane. The compound is esterified with long-chain fatty acids, allowing them to be transported into the mitochondria for β-oxidation and energy production. This process is facilitated by carnitine palmitoyltransferase enzymes and carnitine acylcarnitine translocase .
Comparison with Similar Compounds
- (7Z,10Z)-hexadecadienoylcarnitine
- (5Z,8Z,11Z)-icosatrienoate
Comparison: (5Z,8Z)-tetradecadienoylcarnitine is unique due to its specific double bond configuration and chain length. Compared to (7Z,10Z)-hexadecadienoylcarnitine, it has a different position of double bonds, which can affect its interaction with enzymes and receptors. Similarly, (5Z,8Z,11Z)-icosatrienoate has an additional double bond, which can influence its metabolic pathways and biological activity .
Properties
IUPAC Name |
3-[(5Z,8Z)-tetradeca-5,8-dienoyl]oxy-4-(trimethylazaniumyl)butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4/h9-10,12-13,19H,5-8,11,14-18H2,1-4H3/b10-9-,13-12- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REUVFPFCXKWJQA-UTJQPWESSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C=C\CCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-(4-Bromophenyl)-6-(propylsulfamoylamino)pyrimidin-4-yl]oxyacetic acid](/img/structure/B1144974.png)
![5-Amino-1-[2-chloro-4-(trifluoromethyl)phenyl]-1H-pyrazole-3-carbonitrile](/img/structure/B1144975.png)
